REACTION_SMILES
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[Br:6][CH2:7][CH2:8][Br:9].[CH3:1][Si:2]([Cl:3])([CH3:4])[CH3:5].[CH3:24][N:25]([CH3:26])[C:27](=[O:28])[CH3:29].[CH:10]1([I:15])[CH2:11][CH2:12][CH2:13][CH2:14]1.[Cl:16][c:17]1[n:18][cH:19][cH:20][n:21][c:22]1[Cl:23].[Cu:31][I:32].[Zn:30]>>[CH:10]1([c:22]2[c:17]([Cl:16])[n:18][cH:19][cH:20][n:21]2)[CH2:11][CH2:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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IC1CCCC1
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Clc1nccnc1Cl
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Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
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product
|
Smiles
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Clc1nccnc1C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |